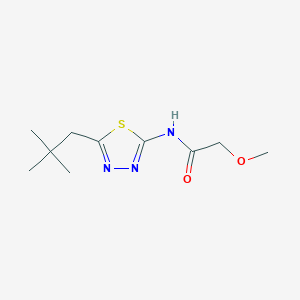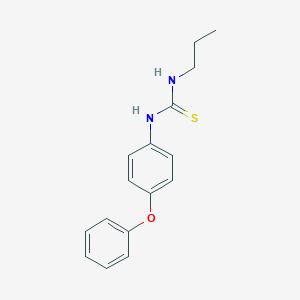
1-(4-Phenoxyphenyl)-3-propylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Phenoxyphenyl)-3-propylthiourea, also known as propylthiouracil (PTU), is a synthetic compound that has been extensively studied for its biochemical and physiological effects. PTU is commonly used in laboratory experiments to modulate thyroid hormone levels and study the mechanisms of thyroid hormone action.
科学的研究の応用
PTU is widely used in scientific research to study the mechanisms of thyroid hormone action. It is a potent inhibitor of thyroid peroxidase, an enzyme that catalyzes the iodination and coupling of thyroid hormone precursors. By inhibiting thyroid peroxidase, PTU reduces the synthesis of thyroid hormones and lowers circulating levels of these hormones. This allows researchers to study the effects of altered thyroid hormone levels on various physiological processes, including metabolism, growth, and development.
作用機序
The mechanism of action of PTU involves inhibition of thyroid peroxidase, which is required for the synthesis of thyroid hormones. PTU binds to the active site of thyroid peroxidase and prevents the iodination and coupling of thyroid hormone precursors. This results in decreased synthesis of thyroid hormones and lowered circulating levels of these hormones. PTU also has other effects on thyroid function, including inhibition of iodide uptake and reduction of the conversion of thyroxine (T4) to triiodothyronine (T3).
Biochemical and Physiological Effects:
PTU has a number of biochemical and physiological effects, including modulation of thyroid hormone levels, inhibition of iodide uptake, and reduction of T4 to T3 conversion. These effects can have significant impacts on various physiological processes, including metabolism, growth, and development. PTU has also been shown to have anti-inflammatory and immunosuppressive effects, which may be useful for the treatment of autoimmune diseases.
実験室実験の利点と制限
PTU is a widely used tool in scientific research due to its ability to modulate thyroid hormone levels and study the mechanisms of thyroid hormone action. However, there are some limitations to its use. PTU can have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results. Additionally, PTU can have variable effects on different animal models, which can make it difficult to generalize findings to humans.
将来の方向性
There are many potential future directions for PTU research. One area of interest is the development of more specific inhibitors of thyroid peroxidase, which could allow for more precise manipulation of thyroid hormone levels. Another area of interest is the use of PTU for the treatment of autoimmune diseases, which may be related to its anti-inflammatory and immunosuppressive effects. Additionally, there is ongoing research into the effects of altered thyroid hormone levels on various physiological processes, which could lead to new insights into the role of thyroid hormones in health and disease.
Conclusion:
In conclusion, 1-(4-Phenoxyphenyl)-3-1-(4-Phenoxyphenyl)-3-propylthioureaea, or 1-(4-Phenoxyphenyl)-3-propylthioureaacil, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. PTU is commonly used in laboratory experiments to modulate thyroid hormone levels and study the mechanisms of thyroid hormone action. PTU has many potential future directions for research, including the development of more specific inhibitors of thyroid peroxidase and the use of PTU for the treatment of autoimmune diseases.
合成法
PTU can be synthesized by reacting 4-phenoxyphenyl isothiocyanate with propylamine in the presence of a suitable solvent and catalyst. The resulting product is purified by recrystallization and characterized by various analytical techniques, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.
特性
製品名 |
1-(4-Phenoxyphenyl)-3-propylthiourea |
|---|---|
分子式 |
C16H18N2OS |
分子量 |
286.4 g/mol |
IUPAC名 |
1-(4-phenoxyphenyl)-3-propylthiourea |
InChI |
InChI=1S/C16H18N2OS/c1-2-12-17-16(20)18-13-8-10-15(11-9-13)19-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H2,17,18,20) |
InChIキー |
IXECRDIBAPHOPB-UHFFFAOYSA-N |
SMILES |
CCCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
正規SMILES |
CCCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B216250.png)
![5-chloro-2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216253.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)
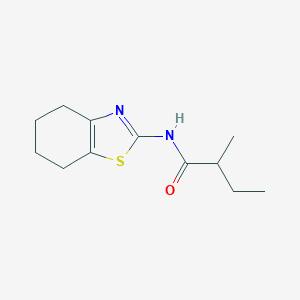
![2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B216257.png)
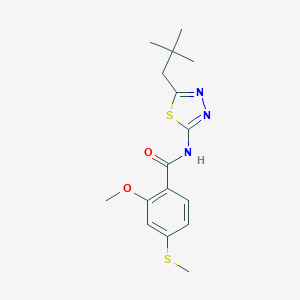
![3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B216260.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)
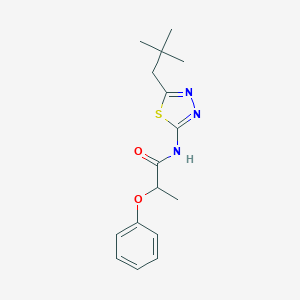
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216265.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B216266.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide](/img/structure/B216270.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)
